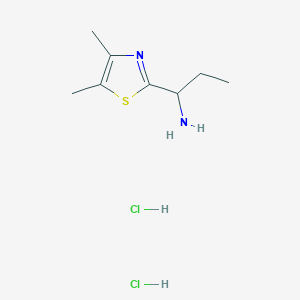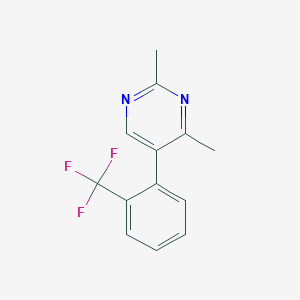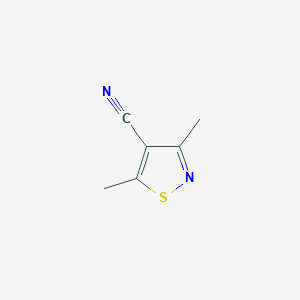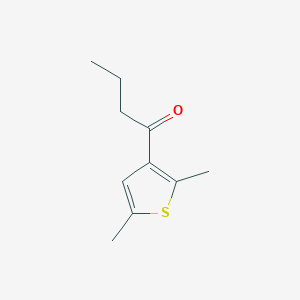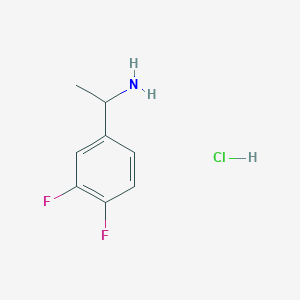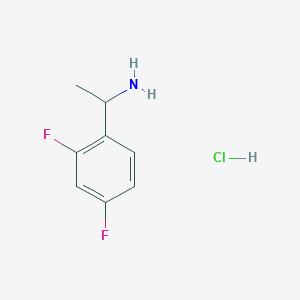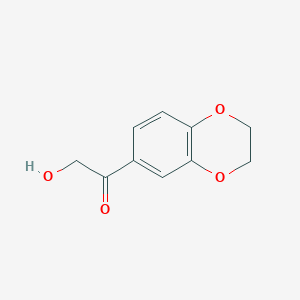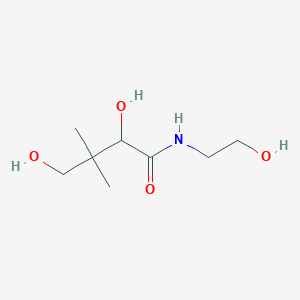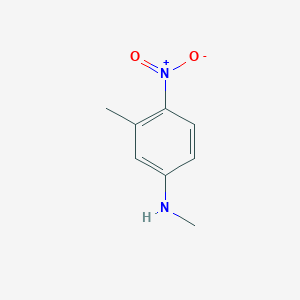
N,3-dimethyl-4-nitroaniline
Descripción general
Descripción
N,N-dimethyl-4-nitroaniline is an aromatic intermediate . It is used in the experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials .
Synthesis Analysis
N,N-dimethyl-4-nitroaniline is a useful molecule in the synthesis of anilines . It has been used in the construction of fused nitrogen-containing heterocycles . It is also used as a precursor for the synthesis of bioactive molecules .
Molecular Structure Analysis
The molecular formula of N,N-dimethyl-4-nitroaniline is C8H10N2O2 . It has an average mass of 166.177 Da and a monoisotopic mass of 166.074234 Da . The compound crystallizes in an acentric structure .
Chemical Reactions Analysis
N,N-dimethyl-4-nitroaniline is used for the detection of singlet oxygen . The reaction involves the bleaching of N,N-dimethyl-4-nitroaniline via oxidation .
Physical And Chemical Properties Analysis
N,N-dimethyl-4-nitroaniline has a density of 1.2±0.1 g/cm3 . Its boiling point is 287.6±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.7±22.6 °C . The index of refraction is 1.592 .
Aplicaciones Científicas De Investigación
Summary of the Application
N,N-dimethyl-4-nitroaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure. It is used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-dimethyl-4-nitroaniline nanocrystals using the electrospinning technique .
Methods of Application or Experimental Procedures
The electrospinning technique is used to fabricate highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-dimethyl-4-nitroaniline nanocrystals .
Results or Outcomes
The composite fibers display an extraordinarily high piezoelectric output response, where for a small stress of 5.0 × 10^3 Nm^−2, an effective piezoelectric voltage coefficient of geff = 4.1 VmN^−1 is obtained, which is one of the highest among piezoelectric polymers and organic lead perovskites . The fibers also show solid-state blue fluorescence, important for emission applications, with a long lifetime decay (147 ns) lifetime decay .
2. Thermodynamic Properties Study
Summary of the Application
N,N-dimethyl-4-nitroaniline is used in experimental studies aiming to determine several thermodynamic properties of fusion and sublimation .
Methods of Application or Experimental Procedures
The Knudsen mass-loss effusion method is used to measure the vapor pressures of the crystalline phase of N,N-dimethyl-4-nitroaniline over the temperature range between 341.1 K and 363.5 K . Differential scanning calorimetry is used to determine the temperature and enthalpy of fusion, as well as the isobaric heat capacities of the crystalline compound .
Results or Outcomes
The standard molar enthalpy, entropy, and Gibbs energy of sublimation were calculated from the experimental results, at 298.15 K . The enthalpic and entropic contributions to N,N-dimethyl-4-nitroaniline’s volatility were assessed, and it was determined that is greatly conditioned by enthalpic factors .
3. Solvent Influence Study
Summary of the Application
N,N-dimethyl-4-nitroaniline is used in experimental studies aiming to determine the influence of solvents on intramolecular interactions and aromaticity in meta and para nitroanilines .
Methods of Application or Experimental Procedures
Theoretical density functional theory (B3LYP/6-31G**) was used to study the intra- and intermolecular interactions of nitrobenzene, aniline, and meta and para nitroaniline in various solvation models .
Results or Outcomes
An extensive description of the solvation of nitro and amino groups and the effect of solvation on mutual interactions between these groups in meta and para nitroanilines is provided . It was found that in general, the PCM description of the hydration effect on the electronic structure of the studied systems (substituents) is consistent with the approach taking into account all individual interactions (cluster model) .
4. Industrial Applications
Summary of the Application
N,N-dimethyl-4-nitroaniline is a valuable compound with applications ranging from organic synthesis to analytical chemistry, polymer stabilization, and explosives production .
Methods of Application or Experimental Procedures
N,N-dimethyl-4-nitroaniline is used in various industrial processes due to its versatility and diverse uses .
Results or Outcomes
Its versatility and diverse uses make it an important ingredient in various industrial processes .
5. Fire Extinguishing Agent
Summary of the Application
N,N-dimethyl-4-nitroaniline is used in fire extinguishing agents. It’s a component in certain types of fire extinguishing foams .
Methods of Application or Experimental Procedures
The compound is mixed with other chemicals to produce a foam that can suppress fires. The foam works by cooling the fire and coating the fuel, preventing its contact with oxygen, resulting in suppression of the combustion .
Results or Outcomes
The use of N,N-dimethyl-4-nitroaniline in fire extinguishing foams has been found to be effective in suppressing fires, providing a valuable tool in fire safety and prevention .
6. Organic Synthesis
Summary of the Application
N,N-dimethyl-4-nitroaniline is a valuable compound with applications in organic synthesis .
Methods of Application or Experimental Procedures
The compound is used as a reagent in various organic synthesis processes due to its chemical properties .
Results or Outcomes
Its versatility and diverse uses make it an important ingredient in various industrial processes .
Safety And Hazards
N,N-dimethyl-4-nitroaniline is harmful if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured .
Direcciones Futuras
Propiedades
IUPAC Name |
N,3-dimethyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(9-2)3-4-8(6)10(11)12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEELCTZCKMIRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556555 | |
| Record name | N,3-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-4-nitroaniline | |
CAS RN |
52177-10-3 | |
| Record name | N,3-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



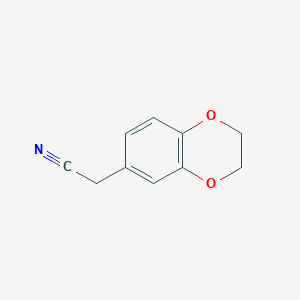
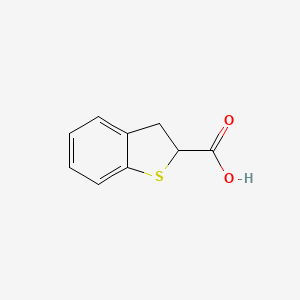
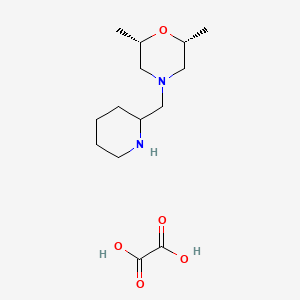
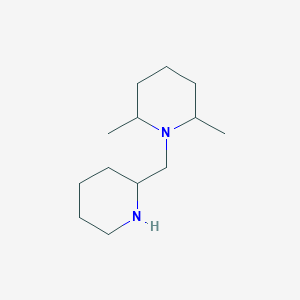
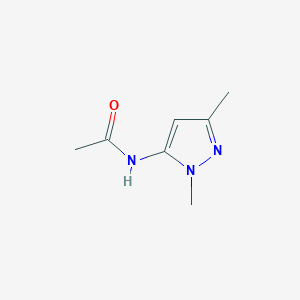
![N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B3025471.png)
